molecular formula C12H14O2 B1312785 Ethyl trans-4-phenyl-2-butenoate CAS No. 54966-42-6

Ethyl trans-4-phenyl-2-butenoate

Cat. No. B1312785
CAS RN: 54966-42-6
M. Wt: 190.24 g/mol
InChI Key: LYZBCBTUPJJIKA-POHAHGRESA-N
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Description

Ethyl trans-4-phenyl-2-butenoate is a chemical compound with the IUPAC name (E)-ethyl 4-phenylbut-2-enoate . It has a molecular weight of 190.24 and is a pale yellow color oil .


Molecular Structure Analysis

The molecular formula of Ethyl trans-4-phenyl-2-butenoate is C12H14O2 . The InChI code is 1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ .


Physical And Chemical Properties Analysis

Ethyl trans-4-phenyl-2-butenoate is a pale yellow color oil . It has a molecular weight of 190.24 and a molecular formula of C12H14O2 . The exact mass is 190.09900 and the LogP is 2.34840 . Unfortunately, the density, boiling point, melting point, and flash point are not available .

Safety And Hazards

Ethyl trans-4-phenyl-2-butenoate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with plenty of water . If inhaled, remove to fresh air . If symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name

ethyl (E)-4-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBCBTUPJJIKA-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-4-phenyl-2-butenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ZX Wang, Y Shi - The Journal of Organic Chemistry, 1998 - ACS Publications
… :1 v/v): ethyl trans-4-phenyl-2-butenoate (89% yield) as a colorless oil, R f = 0.31 (hexanes−ether, 10:1 v/v). DIBAL-H reduction of ethyl trans-4-phenyl-2-butenoate in dry ether afforded …
Number of citations: 176 pubs.acs.org
E Lorthiois, W Breitenstein, F Cumin… - Journal of Medicinal …, 2013 - ACS Publications
… Ethyl trans-4-phenyl-2-butenoate 13 readily obtained from phenylacetaldehyde by Wittig–Horner olefination was converted via a 1,3-dipolar cycloaddition reaction to afford the trans-…
Number of citations: 18 pubs.acs.org

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